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An objective analysis of the current evidence on Pepsinogen A3 and Pepsinogen A5 as

potential biomarkers for gastric cancer, tailored for researchers, scientists, and drug

development professionals.

The quest for sensitive and specific biomarkers for the early detection of gastric cancer is a

critical area of oncological research. Among the candidates, pepsinogens, the precursors to the

digestive enzyme pepsin, have been a subject of investigation. While the general pepsinogen I

(PGI) to pepsinogen II (PGII) ratio is an established marker for atrophic gastritis, a high-risk

precursor to gastric cancer, the specific roles of individual pepsinogen A (PGA) isoforms, such

as PGA3 and PGA5, are less defined. This guide provides a comparative analysis of the

existing experimental data on PGA3 and PGA5 as markers for gastric cancer.

It is important to note that to date, no clinical studies have been published that directly compare

the diagnostic performance of PGA3 and PGA5 for gastric cancer in a head-to-head manner.

Therefore, this guide synthesizes the available, albeit separate, evidence for each marker to

provide a comprehensive overview for the research community.

Summary of Evidence: PGA3 vs. PGA5
The current body of research suggests different potential utilities and biological sample types

for the detection of PGA3 and PGA5 in the context of gastric cancer.
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Biomarker Key Finding Sample Type Implication

PGA3

Identified as an

upregulated protein in

gastric cancer cases.

[1][2]

Urine

Potential as a non-

invasive diagnostic

marker.

PGA5

An intense "fraction 5"

(corresponding to

PGA5) is associated

with gastric cancer

and premalignant

changes.[3][4] Also

found to be enriched

in the bloodstream of

gastric cancer

patients.[5]

Gastric Mucosa,

Plasma

May serve as a

marker for tissue-level

changes and

compromised gastric

permeability.

In-Depth Analysis of PGA3
Recent proteomic studies have highlighted PGA3 as a potential non-invasive biomarker for

gastric cancer.

Experimental Data on PGA3
A significant study utilizing tandem mass tags-based multiplexed mass spectrometry performed

a comparative quantitative proteomic profiling of urine samples from patients with gastric

cancer and healthy controls.[1][2] In this study, 246 proteins were found to be differentially

expressed in the urine of gastric cancer patients, and notably, PGA3 was identified as one of

the upregulated proteins.[1][2] This finding points towards the possibility of using urinary PGA3
as a screening tool, which would offer a significant advantage in terms of ease of sample

collection and patient compliance. However, the study did not provide specific quantitative data

on the sensitivity and specificity of PGA3 as a standalone marker.

The Human Protein Atlas also provides some data on PGA3 expression, noting distinct

cytoplasmic immunoreactivity in a few analyzed cases of gastric cancer, while other cases were

negative, suggesting heterogeneous expression in tumor tissues.
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In-Depth Analysis of PGA5
Evidence for PGA5 as a gastric cancer marker comes from both tissue-level and circulatory

analyses.

Experimental Data on PGA5
Early research using electrophoretic analysis of gastric mucosal biopsies identified different

pepsinogen A patterns. It was observed that a pattern with an "intense fraction 5," which

corresponds to the PGA5 isozyme, was significantly associated with gastric cancer and its

precursor, premalignant changes of the stomach.[3][4]

More recently, studies have found that proteins typically localized to the stomach lining,

including PGA5, are enriched in the plasma of individuals with gastric cancer.[5] This is thought

to be a consequence of a breakdown in the integrity of the stomach's permeability, allowing

these proteins to leak into the bloodstream.[5] Furthermore, a pan-cancer analysis of the

pepsinogen gene family suggested that PGA5 is more likely to be associated with cancer-

related signaling pathways compared to other pepsinogens.[6]

The Established Role of General Pepsinogen
Testing
To provide context, it is useful to consider the performance of the established serum

pepsinogen test, which typically measures total PGI levels and the PGI/PGII ratio. This test is

widely used, particularly in East Asia, for screening for atrophic gastritis, a key risk factor for

intestinal-type gastric cancer. A low PGI level (typically ≤ 70 ng/mL) and a low PGI/PGII ratio

(typically ≤ 3.0) are indicative of atrophic gastritis and an increased risk of gastric cancer.[7][8]

[9]

Performance of General Pepsinogen Screening (PGI &
PGI/II Ratio)
The diagnostic accuracy of the general pepsinogen test varies across studies and populations.

The following table summarizes findings from several studies.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/3815274/
https://pubmed.ncbi.nlm.nih.gov/3780036/
https://www.researchgate.net/publication/360494215_Serum_Pepsinogen_as_a_Biomarker_for_Gastric_Cancer_in_the_United_States_A_Nested_Case-Control_Study_Using_the_PLCO_Cancer_Screening_Trial_Data
https://www.researchgate.net/publication/360494215_Serum_Pepsinogen_as_a_Biomarker_for_Gastric_Cancer_in_the_United_States_A_Nested_Case-Control_Study_Using_the_PLCO_Cancer_Screening_Trial_Data
https://pmc.ncbi.nlm.nih.gov/articles/PMC7724489/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9268394/
https://aacrjournals.org/cebp/article/31/7/1426/705175/Serum-Pepsinogen-as-a-Biomarker-for-Gastric-Cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC2956341/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Cohort Cut-off Criteria Sensitivity Specificity

Japanese Study
PGI < 70 ng/ml and

PGI/II ratio < 3.0
84.6% 73.5%

US Nested Case-

Control Study (PLCO)

PGI ≤ 70µg/L and

PGI/II ratio ≤3.0

31.4% (overall) 44.3%

(non-cardia GC)

94.7% (overall) 93.6%

(non-cardia GC)

Meta-analysis of 27

studies

PGI ≤ 70µg/L and PG

I/II ratio ≤ 3.0
59% 73%

Japanese Mass

Screening Study

PGI < 50 ng/ml and

PG I/PG II ratio < 3.0
66.7% 81.5%

Experimental Protocols
Below are detailed, representative methodologies for the key experiments cited in the analysis

of PGA3 and PGA5.

Protocol 1: Urinary Proteomic Analysis for PGA3
Discovery
This protocol is based on the methodology for discovering urinary biomarkers via mass

spectrometry.[1][2]

Sample Collection: Collect mid-stream urine samples from both diagnosed gastric cancer

patients (prior to chemotherapy) and age- and sex-matched healthy controls. Immediately

place samples on ice and add a protease inhibitor cocktail.

Sample Preparation: Centrifuge the urine samples at 2,000 x g for 10 minutes at 4°C to

remove cell debris. Collect the supernatant and store it at -80°C until analysis.

Protein Extraction and Digestion: Thaw the urine samples and subject them to acetone

precipitation to concentrate the proteins. Resuspend the protein pellet in a lysis buffer.

Quantify the protein concentration using a BCA assay. Take an equal amount of protein from

each sample and perform in-solution trypsin digestion overnight at 37°C.
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Tandem Mass Tag (TMT) Labeling: Label the resulting peptides from each sample with a

specific isobaric TMT reagent according to the manufacturer's instructions. This allows for

the multiplexed analysis of multiple samples in a single mass spectrometry run.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the TMT-labeled peptide

samples and analyze them using a high-resolution Orbitrap mass spectrometer coupled with

a nano-liquid chromatography system.

Data Analysis: Process the raw mass spectrometry data using a proteomics software suite

(e.g., Proteome Discoverer). Search the data against a human protein database (e.g.,

UniProt) to identify peptides and proteins. Quantify the relative abundance of proteins across

the different samples based on the reporter ion intensities from the TMT labels. Identify

proteins that are significantly up- or downregulated in the gastric cancer group compared to

the healthy control group.

Protocol 2: Electrophoretic Analysis of PGA5 in Gastric
Mucosa
This protocol is based on the methodology for analyzing pepsinogen A isozyme patterns in

tissue.[4]

Sample Collection: Obtain gastric mucosal biopsies via endoscopy from the fundic region of

the stomach from patients undergoing investigation for gastric disorders.

Tissue Homogenization: Immediately homogenize the biopsy samples in a cold extraction

buffer (e.g., a Tris-HCl buffer with sucrose and Triton X-100).

Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet

cellular debris. Collect the supernatant containing the soluble proteins.

Protein Quantification: Determine the total protein concentration of the supernatant using a

standard method like the Bradford or BCA assay.

Polyacrylamide Gel Electrophoresis (PAGE): Load equal amounts of protein from each

sample onto a native polyacrylamide gel. This method separates proteins based on their

charge and size without denaturation.
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Enzyme Activity Staining (Zymography): After electrophoresis, incubate the gel in a low pH

buffer (e.g., pH 2.0-3.0) to activate the pepsinogens into pepsin. Then, overlay the gel with a

substrate-containing gel (e.g., a gel containing hemoglobin or albumin). Areas with pepsin

activity will digest the substrate, leaving clear bands upon staining with a protein stain like

Coomassie Brilliant Blue.

Pattern Analysis: Analyze the resulting pattern of cleared bands. The different bands

correspond to different pepsinogen isozymes. Identify "fraction 5" (PGA5) and assess its

intensity relative to other bands and between different patient samples.

Visualizing Pathways and Workflows
Gastric Carcinogenesis and Pepsinogen Alterations
The following diagram illustrates the progression of gastric disease and the associated

changes in various pepsinogen markers.
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(Intense Fraction 5)
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Urinary PGA3
Upregulated

Click to download full resolution via product page

Caption: Progression from healthy mucosa to gastric cancer with associated pepsinogen

biomarker changes.

Experimental Workflow for Urinary Biomarker Discovery
This diagram outlines the typical workflow for identifying a urinary biomarker like PGA3 using

proteomics.
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Sample Collection
(Urine from GC Patients & Healthy Controls)
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Caption: A typical experimental workflow for urinary proteomic biomarker discovery.

Conclusion and Future Directions
Based on the currently available scientific literature, it is not possible to definitively state that

either PGA3 or PGA5 is a "better" marker for gastric cancer. The evidence suggests they may

have different clinical applications:

PGA3 shows promise as a non-invasive urinary marker, which would be highly

advantageous for screening purposes. However, its diagnostic accuracy (sensitivity,
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specificity, AUC) as a standalone marker needs to be rigorously evaluated in large,

prospective cohorts.

PGA5 has been identified as a potential marker in both gastric tissue and plasma,

suggesting it may reflect both the local tumor environment and systemic changes. Further

research is needed to develop and validate robust assays for quantifying plasma PGA5 and

to determine its clinical utility for diagnosis or prognosis.

For researchers and drug development professionals, the key takeaway is that both PGA3 and

PGA5 warrant further investigation. Future studies should focus on:

Direct comparative studies evaluating both markers in the same patient cohorts.

Large-scale validation of the initial findings in diverse populations.

Development of standardized, high-throughput assays (e.g., ELISAs) for the quantification of

urinary PGA3 and plasma PGA5 to facilitate clinical translation.

Investigation of their role in combination with other biomarkers, such as the PGI/PGII ratio or

other novel proteins, to improve overall diagnostic accuracy for early-stage gastric cancer.

Ultimately, the path forward may involve leveraging a panel of biomarkers, potentially including

specific pepsinogen isoforms, to achieve the sensitivity and specificity required for effective

early detection of this deadly disease.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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